N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O3S/c19-16-5-7-17(8-6-16)21-10-12-22(13-11-21)26(24,25)14-9-20-18(23)15-3-1-2-4-15/h5-8,15H,1-4,9-14H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQRCLLCKWPNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Sulfonylation: The sulfonyl group is added through reactions with sulfonyl chlorides under basic conditions.
Coupling with Cyclopentanecarboxamide: The final step involves coupling the sulfonyl ethyl piperazine derivative with cyclopentanecarboxamide using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological targets . The compound may modulate signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Motifs and Substituent Variations
The compound shares core features with other piperazine derivatives, particularly in the sulfonamide/ethyl linker and aromatic substituents. Key structural comparisons include:
*Calculated based on molecular formulas. †Estimated using atomic masses.
- Linker Diversity: The sulfonyl-ethyl linker in the target compound contrasts with the sulfamoylaminophenyl-sulfonyl group in 6i and the acetamide linker in the pyridinyl derivative . These differences influence solubility and metabolic stability.
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogs like 6i exhibit high melting points (230°C), likely due to strong intermolecular interactions from sulfonamide groups .
- Synthetic Yields : While the target compound’s yield is unspecified, related compounds in show yields ranging from 45% to 78%, depending on reaction conditions and substituent complexity .
Biological Activity
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide is a complex organic compound characterized by its unique structural features, including a piperazine ring, a sulfonyl group, and a cyclopentanecarboxamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of drug design and therapeutic applications.
Chemical Structure and Synthesis
The chemical formula of this compound is . The synthesis typically involves a multi-step process:
- Formation of the Piperazine Derivative : Cyclization reactions involving 1,2-diamine derivatives.
- Introduction of the Fluorophenyl Group : Nucleophilic aromatic substitution using fluorobenzene derivatives.
- Sulfonylation : Reaction with sulfonyl chlorides under basic conditions.
- Coupling with Cyclopentanecarboxamide : Amide bond formation techniques.
This synthetic route emphasizes the importance of reaction conditions to achieve high yields and purity.
This compound exhibits significant biological activity through its interactions with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity, while the piperazine ring facilitates interactions with biological targets.
Pharmacological Studies
Research indicates that this compound may act as a ligand in receptor binding studies, potentially influencing various biological pathways. The presence of the sulfonyl group is noted to enhance solubility and binding affinity compared to similar compounds, which contributes to its pharmacological properties.
Case Study: Cancer Cell Inhibition
A study investigated the efficacy of related piperazine derivatives against human breast cancer cells. Compounds similar to this compound exhibited moderate to significant efficacy, with an IC50 value for one derivative found to be 18 μM, comparable to established drugs like Olaparib (IC50 = 57.3 μM).
The study also demonstrated that these compounds inhibited PARP1 activity and increased CASPASE 3/7 activity in a dose-dependent manner, indicating potential for use in cancer therapy .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Binding | Interacts with specific receptors, enhancing binding affinity due to structural features. |
| Cancer Inhibition | Shown to inhibit human breast cancer cell proliferation; potential PARP inhibitor. |
| Enzyme Inhibition | Inhibits enzymatic activities relevant in various biological pathways. |
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : As a candidate for drug development targeting neurological disorders and cancer.
- Biological Studies : Investigated for its role as a ligand in receptor binding studies.
- Material Science : Potential use in developing new materials and chemical processes.
Q & A
Q. What are the critical synthetic steps and challenges in preparing N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cyclopentanecarboxamide?
The synthesis typically involves three stages: (1) formation of the 4-(4-fluorophenyl)piperazine core, (2) sulfonylation of the piperazine nitrogen with a sulfonyl chloride derivative, and (3) coupling the sulfonylated intermediate with cyclopentanecarboxamide via an ethyl linker. Key challenges include controlling regioselectivity during sulfonylation and ensuring high purity during the final amide coupling. Basic conditions (e.g., triethylamine) are often used to facilitate the sulfonylation step, while coupling reagents like EDC/HOBt may optimize amide bond formation .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the piperazine ring, fluorophenyl group, and cyclopentane moiety. Mass spectrometry (MS) confirms the molecular ion peak, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% is standard for pharmacological studies). X-ray crystallography may resolve ambiguities in stereochemistry if crystalline derivatives are obtainable .
Q. What are the primary biological targets and associated binding affinities of this compound?
The compound exhibits high affinity for serotonin receptors (e.g., 5-HT₁A, binding energy: -9.5 kcal/mol) and enzymes like dihydrofolate reductase (-8.7 kcal/mol), as shown in molecular docking studies. The fluorophenyl and piperazine groups are critical for receptor interactions, while the sulfonyl-ethyl linkage enhances solubility and pharmacokinetic stability .
Advanced Research Questions
Q. How can researchers optimize reaction yields and scalability for this compound’s synthesis?
Advanced strategies include:
- Flow chemistry : Continuous flow reactors improve heat/mass transfer during sulfonylation, reducing side products.
- Catalyst screening : Palladium-based catalysts may enhance coupling efficiency in the final amide bond formation.
- Solvent optimization : Switching from DMF to acetonitrile can reduce purification complexity .
Q. How should researchers address contradictory data in receptor binding studies (e.g., conflicting IC₅₀ values across assays)?
Contradictions may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To resolve this:
Q. What strategies are effective for designing analogs with improved selectivity for serotonin receptors over off-target enzymes?
Structure-activity relationship (SAR) studies suggest:
- Piperazine modifications : Replacing the 4-fluorophenyl group with bulkier substituents (e.g., 2,3-dichlorophenyl) enhances 5-HT₁A selectivity .
- Linker optimization : Shortening the ethyl-sulfonyl chain reduces off-target binding to dihydrofolate reductase.
- Cyclopentane substitution : Introducing methyl groups to the cyclopentane ring improves metabolic stability without compromising receptor affinity .
Methodological Guidance
Q. What experimental approaches are recommended for evaluating this compound’s pharmacokinetic properties?
- In vitro assays : Microsomal stability tests (human liver microsomes) to assess metabolic degradation.
- Plasma protein binding : Equilibrium dialysis to determine unbound fraction.
- Blood-brain barrier (BBB) penetration : Parallel artificial membrane permeability assay (PAMPA-BBB) .
Q. How can researchers validate the compound’s mechanism of action in disease models (e.g., depression or cancer)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
